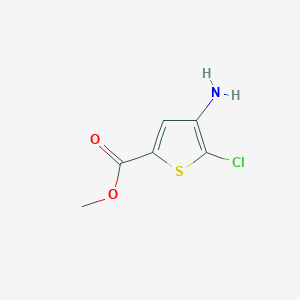

Methyl 4-amino-5-chlorothiophene-2-carboxylate

Descripción general

Descripción

Methyl 4-amino-5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C7H6ClNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-5-chlorothiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-amino-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the thiophene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Research

Methyl 4-amino-5-chlorothiophene-2-carboxylate has been investigated for its anticancer properties. Studies indicate that compounds with similar structural features can inhibit specific enzymes involved in cancer progression. For instance, derivatives of thiophene have shown promise in targeting Polo-like Kinase 1 (Plk1), a critical regulator of cell division and a common target in cancer therapy. The presence of the amino and chloro groups in the structure enhances binding affinity to biological targets, potentially leading to effective anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially inhibiting their activity. The presence of halogen atoms is known to enhance the antimicrobial efficacy of organic compounds, making this compound a candidate for further investigation in the development of new antibiotics .

Synthetic Utility

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that may include cyclocondensation reactions and functional group modifications. These synthetic routes are crucial for developing derivatives with enhanced biological activity. For example, modifications at the amino or carboxylate positions can lead to compounds with improved solubility and bioavailability, which are essential for therapeutic applications .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science, particularly in the development of organic semiconductors and dyes. Its thiophene ring structure contributes to electronic properties suitable for applications in organic electronics. Research into its photophysical properties may lead to advancements in photovoltaic materials or light-emitting devices .

Case Studies

Case Study 1: Anticancer Activity

In a study focused on the structure-activity relationship (SAR) of thiophene derivatives, this compound was identified as a lead compound exhibiting significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as a scaffold for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that modifications to the compound could enhance its efficacy, with some derivatives showing activity comparable to established antibiotics. This highlights the compound's versatility and potential application in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of methyl 4-amino-5-chlorothiophene-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the derivative and its intended use .

Comparación Con Compuestos Similares

- Methyl 4-amino-5-bromothiophene-2-carboxylate

- Methyl 4-amino-5-fluorothiophene-2-carboxylate

- Methyl 4-amino-5-iodothiophene-2-carboxylate

Uniqueness: Methyl 4-amino-5-chlorothiophene-2-carboxylate is unique due to the presence of both amino and chloro substituents on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Actividad Biológica

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which includes a methyl ester and an amino group. Its molecular formula is C₆H₆ClN O₂S, with a molecular weight of approximately 191.64 g/mol. The compound appears as a solid with a melting point ranging from 84 to 87 °C and exhibits a density of about 1.5 g/cm³.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClN O₂S |

| Molecular Weight | 191.64 g/mol |

| Melting Point | 84 - 87 °C |

| Density | ~1.5 g/cm³ |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at treating bacterial infections. Interaction studies have shown that this compound can bind to specific bacterial enzymes, inhibiting their function and contributing to its antimicrobial effects.

Comparative Analysis with Related Compounds

This compound shares structural characteristics with several other biologically active compounds. The following table compares it with similar thiophene derivatives:

Table 2: Comparison of Thiophene Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-amino-5-bromothiophene-2-carboxylate | C₆H₆BrNO₂S | Contains bromine instead of chlorine |

| Methyl 4-amino-5-nitrothiophene-2-carboxylate | C₆H₆N₂O₃S | Nitro group enhances reactivity |

| Methyl 4-amino-5-hydroxythiophene-2-carboxylate | C₆H₇NO₃S | Hydroxyl group alters solubility |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound shows promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Mechanism of Action : Initial findings suggest that the compound interacts with bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. Further research is required to fully elucidate these mechanisms.

- Pharmacological Potential : Given its structural properties, this compound could be developed into a lead compound for new antibiotic therapies, particularly in an era where antibiotic resistance is a growing concern.

Propiedades

IUPAC Name |

methyl 4-amino-5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAIJHHRCIHFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354354 | |

| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-44-5 | |

| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.